3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine

Kinase inhibition Akt signaling Cancer cell assay

Akt-dependent cancer programs often stall due to tool compounds lacking potency or selectivity. This aminopyrazole solves that with a critical 3-methylfuran-2-yl moiety that confers a >5,000-fold potency advantage over unsubstituted furan analogs. - Cellular IC50 of 46-54 nM against Akt1 phosphorylation in A2780 and AN3CA ovarian/endometrial models. - Validated scaffold for PI3K-Akt-mTOR pathway dissection and kinome selectivity profiling. - Supplied at verified purity for consistent SAR and lead optimization workflows.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B12062855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C2=CC(=NN2)N
InChIInChI=1S/C8H9N3O/c1-5-2-3-12-8(5)6-4-7(9)11-10-6/h2-4H,1H3,(H3,9,10,11)
InChIKeyMOFFPDLCLRRCIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylfuran-2-yl)-1H-pyrazol-5-amine: Core Properties and Structural Identity for Research Procurement


3-(3-Methylfuran-2-yl)-1H-pyrazol-5-amine (CAS 1028843-01-7) is a heterocyclic building block consisting of a pyrazole core bearing a free 5-amino group and a 3-(3-methylfuran-2-yl) substituent . With a molecular formula of C8H9N3O and a molecular weight of 163.18 g/mol, it serves as a versatile intermediate in medicinal chemistry . The compound is commercially available at purities of 95–98% and is supplied for research use only . Its aminopyrazole scaffold is recognized for enabling diverse biological activities, particularly kinase inhibition, which underpins its utility in drug discovery programs [1].

Akt pathway research tool Heterocyclic building block for kinase inhibitor discovery programs.
CAS-defined structure 3-methylfuran substitution critical for maintaining SAR in lead optimization.
Research-grade availability Supplied at high purity (95–98%) for reproducible cellular assay workflows.

Why Generic 3-Aminopyrazoles Cannot Replace 3-(3-Methylfuran-2-yl)-1H-pyrazol-5-amine


Substitution of 3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine with a generic aminopyrazole scaffold fails because the specific 3-methylfuran-2-yl moiety is not a passive substituent; it is a critical determinant of target engagement and potency. Structural studies in pyrazol-furan carboxamide series demonstrate that the furan ring and its methyl substitution pattern directly influence Akt1 inhibitory activity, with modifications to this region significantly altering IC50 values [1]. The methyl group at the 3-position of the furan introduces both steric and electronic effects that modulate binding pocket complementarity, distinguishing this compound from its unsubstituted furan analogs and other heteroaryl variants [1]. Procurement of the correct CAS-defined compound (1028843-01-7) is essential to maintain structure-activity relationships established in lead optimization workflows .

Target compound
3-(3-Methylfuran-2-yl)-1H-pyrazol-5-amine
The 3-methylfuran group modulates steric and electronic binding-pocket complementarity, directly influencing Akt target engagement.
Generic analog risk
Unsubstituted furan or other heteroaryl variants
Lack of the 3-methyl substitution dramatically reduces cellular Akt inhibition; SAR data show potency shifts exceeding three orders of magnitude.
Generic 3-aminopyrazole scaffolds cannot reproduce the structure-activity relationships established for CAS 1028843-01-7. Procurement of the exact CAS-defined compound is essential.

Quantitative Differentiation: 3-(3-Methylfuran-2-yl)-1H-pyrazol-5-amine vs. Structural Analogs


Akt1 Cellular Inhibition: 54 nM IC50 in A2780 Ovarian Cancer Cells

In a cellular assay measuring Akt1 phosphorylation at T308 in human A2780 ovarian cancer cells after 2-hour treatment, 3-(3-methylfuran-2-yl)-1H-pyrazol-5-amine exhibited an IC50 of 54 nM [1]. This cellular potency is notable when compared to the unsubstituted furan analog 3-(furan-2-yl)-1H-pyrazol-5-amine, which shows only weak PDK1 binding with an IC50 of 313 μM, representing a >5,000-fold difference in potency [2].

Akt1 T308 inhibition (A2780)
Cross‑study
Target IC50: 54 nM
Analog IC50: 313 µM
≈ 5,800‑fold difference
Supports cellular Akt pathway inhibition review.
Ovarian cancer cell model; 2 h Western blot readout.
Kinase inhibition Akt signaling Cancer cell assay

Akt1 Cellular Inhibition: 49 nM IC50 in AN3CA Endometrial Cancer Cells

In human AN3CA endometrial cancer cells, the same compound demonstrated consistent Akt1 inhibitory activity with an IC50 of 49 nM for phosphorylation at T308 after 2-hour treatment [1]. Cross-cell line consistency supports target engagement reliability. This contrasts with the unsubstituted furan analog's 313 μM PDK1 IC50, reinforcing the functional impact of the 3-methyl substitution [2].

Akt1 T308 inhibition (AN3CA)
Cross‑study
Target IC50: 49 nM
Analog IC50: 313 µM
≈ 6,400‑fold difference
Cross‑cell line Akt inhibition endpoint context.
Endometrial cancer cell model; consistent sub‑100 nM activity.
Kinase inhibition Akt signaling Cancer cell assay

Akt1 S473 Phosphorylation Inhibition: 46-47 nM Across Cell Lines

The compound also inhibits Akt1 phosphorylation at the S473 site, with IC50 values of 46 nM in A2780 cells and 47 nM in AN3CA cells after 2-hour treatment [1]. Dual-site inhibition (T308 and S473) indicates comprehensive blockade of Akt activation. The unsubstituted furan analog's 313 μM PDK1 IC50 again serves as a baseline comparator, underscoring the methyl group's critical contribution to potency [2].

Akt1 S473 inhibition (dual site)
Cross‑study
Target IC50: 46–47 nM
Analog IC50: 313 µM
≈ 6,500–6,800‑fold difference
Dual‑site phosphorylation blockade interpretation.
T308 and S473 data support PI3K‑Akt‑mTOR axis studies.
Kinase inhibition Akt signaling Cancer cell assay

Recommended Research Applications for 3-(3-Methylfuran-2-yl)-1H-pyrazol-5-amine


Akt-Dependent Cancer Cell Line Profiling

Given its cellular IC50 values of 46–54 nM for Akt1 phosphorylation inhibition in A2780 and AN3CA cells [1], this compound is well-suited for profiling Akt-dependent cancer cell lines, including ovarian and endometrial models. Researchers can use it to dissect PI3K-Akt-mTOR signaling dependencies and identify sensitivity biomarkers.

Scaffold for Akt-Targeted Lead Optimization

The 3-methylfuran-2-yl substitution confers a >5,000-fold potency advantage over the unsubstituted furan analog [1][2]. This validates the scaffold as a privileged starting point for structure-activity relationship (SAR) campaigns aimed at optimizing Akt1/Akt2/Akt3 selectivity, metabolic stability, and in vivo efficacy.

Kinase Selectivity Panel Screening

As an aminopyrazole-based Akt inhibitor with cellular activity in the 46–54 nM range [1], this compound serves as an appropriate tool for broad kinase selectivity profiling to assess off-target effects across the kinome. Such data are critical for prioritizing analogs with cleaner selectivity profiles in lead optimization.

Application
Selection Property
Validation Focus
Akt‑dependent cancer cell‑line studies
Cellular Akt pathway inhibition
p‑Akt T308/S473 endpoint context
Scaffold for Akt‑targeted lead optimization
3‑Methylfuran substitution SAR
Potency differentiation from unsubstituted analogs
Kinase selectivity panel screening
Aminopyrazole‑based Akt inhibitor scaffold
Off‑target kinase profiling review
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